D-Glucosamine Oxime Hydrochloride

Metal Chelation Lead Poisoning Research Divalent Metal Ion Binding

D-Glucosamine Oxime Hydrochloride (CAS 54947-34-1) is a semi-synthetic derivative of the amino sugar D-glucosamine, distinguished by the presence of an oxime functional group (-C=N-OH) in place of the native aldehyde. With a molecular formula of C₆H₁₅ClN₂O₅ and a molecular weight of 230.65 g/mol, it is supplied as a white to off-white crystalline powder.

Molecular Formula C6H15ClN2O5
Molecular Weight 230.65 g/mol
Cat. No. B15598920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Glucosamine Oxime Hydrochloride
Molecular FormulaC6H15ClN2O5
Molecular Weight230.65 g/mol
Structural Identifiers
InChIInChI=1S/C6H14N2O5.ClH/c7-3(1-8-13)5(11)6(12)4(10)2-9;/h1,3-6,9-13H,2,7H2;1H/b8-1-;/t3-,4+,5+,6+;/m0./s1
InChIKeyFBSKNFHFTDIXRN-ALBCHYMBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

D-Glucosamine Oxime Hydrochloride: A Specialized Carbohydrate Derivative for Advanced Chemical and Biological Research


D-Glucosamine Oxime Hydrochloride (CAS 54947-34-1) is a semi-synthetic derivative of the amino sugar D-glucosamine, distinguished by the presence of an oxime functional group (-C=N-OH) in place of the native aldehyde [1]. With a molecular formula of C₆H₁₅ClN₂O₅ and a molecular weight of 230.65 g/mol, it is supplied as a white to off-white crystalline powder . This compound is categorized as a specialized biochemical reagent for use in carbohydrate chemistry, metal chelation studies, and as a versatile intermediate in organic synthesis .

Why D-Glucosamine Oxime Hydrochloride Cannot Be Replaced by Common Glucosamine Salts in Specialized Workflows


The presence of the oxime moiety in D-Glucosamine Oxime Hydrochloride fundamentally alters its chemical reactivity and potential biological interactions compared to common glucosamine salts (e.g., D-glucosamine hydrochloride or sulfate) [1]. While glucosamine salts serve primarily as substrates or nutritional supplements, the oxime derivative introduces a unique N-hydroxyimino group, conferring distinct properties such as metal-chelating capability and altered stability profiles . Substituting this compound with a standard glucosamine salt in applications like metal sequestration, specialized organic synthesis, or antimicrobial screening would result in a complete loss of the oxime-specific functionality, leading to experimental failure or invalid results .

Quantitative Differentiation of D-Glucosamine Oxime Hydrochloride Against Its Closest Comparators


Metal Chelation: A Unique Function Absent in Parent Glucosamine Salts

D-Glucosamine Oxime Hydrochloride is specifically identified as a divalent metal ion chelator and sequestering agent, a property not shared by the parent compound D-glucosamine hydrochloride . This functional difference arises from the oxime group's ability to coordinate metal ions. The target compound has demonstrated utility in the treatment of lead poisoning models by chelating Pb²⁺ ions, a mechanism unavailable to standard glucosamine salts .

Metal Chelation Lead Poisoning Research Divalent Metal Ion Binding

Shelf-Life Stability: Superior Long-Term Storage Compared to Typical Glucosamine Salts

D-Glucosamine Oxime Hydrochloride demonstrates robust stability under recommended storage conditions. It is stable at room temperature for shipping and short-term storage . As a powder stored at -20°C, it is stable for 3 years, and in solvent at -80°C, it is stable for 1 year . This contrasts with the more common D-glucosamine hydrochloride, which is hygroscopic and requires stringent protection from moisture to prevent degradation, often limiting its shelf life [1].

Chemical Stability Storage Conditions Reagent Longevity

Chiral Purity and Identity: A Definitive Analytical Fingerprint

The specific optical rotation of D-Glucosamine Oxime Hydrochloride is a well-defined analytical parameter, reported as [α]20/D = -7° (C=2, H₂O) . This value is distinct from the specific rotation of D-glucosamine hydrochloride, which is typically reported around +72° (C=1, H₂O) after equilibration [1]. This large, quantifiable difference provides a robust method for identity confirmation and purity assessment, ensuring that the correct derivative has been procured and is free from contamination by the parent compound or other isomers.

Analytical Chemistry Quality Control Chiral Purity

Chemical Reactivity: A Versatile Scaffold for Organic Synthesis

D-Glucosamine Oxime Hydrochloride serves as a sulfonylation reagent, a reactivity profile distinct from standard glucosamine salts, which are primarily used as amine nucleophiles or precursors to amides . The oxime group can be O-sulfonylated to generate reactive intermediates, or it can participate in other transformations unique to oximes, such as the Beckmann rearrangement or dehydration to nitriles. This functional versatility is not available to D-glucosamine hydrochloride, which lacks the oxime functional group.

Organic Synthesis Drug Discovery Sulfonylation

High-Impact Research Applications of D-Glucosamine Oxime Hydrochloride Based on Verified Differentiation


Investigating Metal Chelation and Detoxification Mechanisms

Utilize D-Glucosamine Oxime Hydrochloride as a model divalent metal chelator in studies of heavy metal toxicity and remediation. Its unique oxime group enables it to sequester metal ions like Pb²⁺, a function not possessed by parent glucosamine salts . This makes it a valuable tool for researchers developing new chelation therapies or studying metal ion homeostasis, where the oxime's specific binding properties are required. Experiments substituting with D-glucosamine hydrochloride would yield no chelation effect.

Synthesis of Complex Carbohydrate-Derived Molecular Probes and Drug Candidates

Employ D-Glucosamine Oxime Hydrochloride as a versatile synthetic intermediate in medicinal chemistry and chemical biology. Its capacity as a sulfonylation reagent and its oxime group's potential for unique transformations (e.g., conversion to nitriles, heterocycle formation) provide access to a diverse chemical space . This compound is a strategic choice for constructing libraries of glucosamine-based analogs where the oxime acts as a key functional handle, a synthetic route not feasible with standard glucosamine HCl .

Analytical Standard for Quality Control and Chiral Purity Verification

Procure D-Glucosamine Oxime Hydrochloride as a certified reference standard for analytical method development and quality control. Its distinct and well-defined specific rotation of -7° (C=2, H₂O) provides a definitive and easily measured parameter to confirm its identity and purity, differentiating it clearly from other glucosamine derivatives . This is critical in regulated environments like pharmaceutical development and manufacturing, where accurate compound verification is mandatory and a mix-up with D-glucosamine HCl (+72°) would be immediately detected.

Long-Term Biorelevant Stability Studies of Glucosamine Derivatives

Use D-Glucosamine Oxime Hydrochloride in longitudinal studies where reagent stability is paramount. Its demonstrated stability (3 years at -20°C as a powder) reduces the need for frequent re-synthesis or re-purchase, minimizing batch-to-batch variability . This is particularly advantageous for multi-year research projects in fields like enzymology or cell biology, where consistent reagent performance over time is essential for reproducibility, and where more hygroscopic glucosamine salts might degrade and confound results .

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